molecular formula C22H26N2O4 B1205707 Lochnerinine

Lochnerinine

Cat. No. B1205707
M. Wt: 382.5 g/mol
InChI Key: YKTXUUJZENEUGL-MKHRZCKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lochnerinine is a member of carbazoles.

Scientific Research Applications

Alkaloid Isolation and Characterization

Lochnerinine has been identified as a significant alkaloid during the study of leaf alkaloids for antineoplastic compounds, particularly from Catharanthus Lanceus. It was isolated alongside other alkaloids like tetrahydroalstonine and a new alkaloid, periformyline. The structural elucidation of these alkaloids, especially periformyline as the first example of an N(b)-substituted formyl indole alkaloid found in nature, marked a significant advancement in phytochemistry (Maloney et al., 1965).

Antineoplastic and Hypotensive Activities

Studies have also explored the antineoplastic and hypotensive activities of various alkaloid fractions derived from Catharanthus Lanceus, which include lochnerinine. While some fractions showed a reduction in blood pressure in normotensive rats and dogs, lochnerinine specifically, along with other alkaloids, did not induce a hypotensive response at various dose levels. However, lochnerinine exhibited cytotoxicity against the 9 KB cell culture, signifying its potential in cancer research (Farnsworth et al., 1967).

Cytotoxic Principles in Cancer Research

Further research into the alkaloids of Catharanthus pusillus indicated the cytotoxic principles of these compounds against certain cancers. Lochnerinine, isolated from one of the active alkaloid fractions, was found to be active against Eagle's 9 KB carcinoma of the nasopharynx in cell culture. This finding confirms the potential of lochnerinine in cancer treatment, specifically targeting carcinomas like the 9 KB carcinoma (Tin-wa et al., 1968).

Bioconversion in Plant Tissue Cultures

The study of bioconversion processes in plant tissue cultures has revealed significant insights into lochnerinine. For instance, lochnerinine was identified as one of the biotransformation products when tabersonine was fed to cell suspension cultures of Catharanthus roseus. Understanding the bioconversion pathways and the formation of lochnerinine through epoxidation and methoxylation processes in plant cultures aids in the exploration of its biosynthetic pathways and potential applications in phytochemical and pharmacological fields (Furuya et al., 1992).

properties

Product Name

Lochnerinine

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1R,12S,20R)-12-ethyl-5-methoxy-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2(7),3,5,9-tetraene-10-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-21-10-13(19(25)27-3)17-22(14-6-5-12(26-2)9-15(14)23-17)7-8-24(20(21)22)11-16-18(21)28-16/h5-6,9,16,18,20,23H,4,7-8,10-11H2,1-3H3/t16?,18?,20-,21+,22-/m0/s1

InChI Key

YKTXUUJZENEUGL-MKHRZCKRSA-N

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)CC5C2O5)C6=C(N3)C=C(C=C6)OC)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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